molecular formula C25H20FN3OS2 B14979110 2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(2-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14979110
M. Wt: 461.6 g/mol
InChI Key: AILHNGVTZCSKCH-UHFFFAOYSA-N
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Description

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced via nucleophilic substitution reactions using thiol reagents.

    Functional Group Modifications:

Industrial production methods would involve scaling up these reactions while optimizing for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with sulfanyl and aromatic substitutions. These compounds share structural similarities but differ in their specific functional groups and substitutions, which can lead to variations in their chemical reactivity and biological activity. Examples of similar compounds include:

  • 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
  • 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLPHENYL)-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE

These comparisons highlight the uniqueness of the fluorophenyl substitution in the compound of interest, which may confer distinct properties and applications .

Properties

Molecular Formula

C25H20FN3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(3-methylphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3OS2/c1-17-8-7-10-19(14-17)28-24(30)23-22(32-20-11-3-2-4-12-20)15-27-25(29-23)31-16-18-9-5-6-13-21(18)26/h2-15H,16H2,1H3,(H,28,30)

InChI Key

AILHNGVTZCSKCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F

Origin of Product

United States

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